molecular formula C13H27ClN2O4 B1149153 (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 122456-82-0

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No.: B1149153
CAS No.: 122456-82-0
M. Wt: 310.81748
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and other chemical reactions due to its unique structural properties. The compound is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a Boc group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Produces (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.

    Deprotection: Yields (S)-Ethyl 2-amino-6-aminohexanoate.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, such as peptide bond formation. The compound’s molecular targets and pathways are largely dependent on its specific application in research or drug development.

Comparison with Similar Compounds

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can be compared with other similar compounds, such as:

    (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid: The free acid form without the ester group.

    (S)-Ethyl 2-amino-6-aminohexanoate: The deprotected form without the Boc group.

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

ethyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOLDMVDYLWBST-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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